REACTION_CXSMILES
|
[O-]S(S([O-])=O)=O.[Na+].[Na+].[CH2:9]([O:16][C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-])=O)=[C:19]([F:26])[CH:18]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C1COCC1.CCO>O>[CH2:9]([O:16][C:17]1[CH:22]=[CH:21][C:20]([NH2:23])=[C:19]([F:26])[CH:18]=1)[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
34.8 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt
|
Type
|
WASH
|
Details
|
The extract was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by basic silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane/AcOEt (1/1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=C(N)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.84 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 41.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |